molecular formula C7H9FN2O2S B2633482 4-Amino-3-fluoro-N-methylbenzenesulfonamide CAS No. 1549380-43-9

4-Amino-3-fluoro-N-methylbenzenesulfonamide

Cat. No.: B2633482
CAS No.: 1549380-43-9
M. Wt: 204.22
InChI Key: RQSUFCILRVHAEF-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-N-methylbenzenesulfonamide ( 1549380-43-9) is a fluorinated benzenesulfonamide derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 7 H 9 FN 2 O 2 S and a molecular weight of 204.22 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules . The core of its research value lies in the benzenesulfonamide functional group , a key pharmacophore in drug discovery. Benzenesulfonamide-containing compounds are extensively investigated for their ability to interact with biologically relevant targets. Recent studies highlight their significant potential in the development of novel antiviral agents, particularly as inhibitors of the HIV-1 Capsid (CA) protein, a promising target in antiretroviral therapy . Furthermore, sulfonamide derivatives are widely studied for their diverse biological activities, including antimicrobial and anticancer properties, making this compound a versatile precursor in exploratory research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Handle with appropriate care, referring to the Safety Data Sheet. The recommended storage condition is in a dark place, sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-amino-3-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSUFCILRVHAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-N-methylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The resulting 4-amino-3-fluoroaniline is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Methylation: Finally, the sulfonamide nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products include 4-nitro-3-fluoro-N-methylbenzenesulfonamide.

    Reduction: Products include 4-amino-3-fluoro-N-methylbenzenesulfinamide.

    Substitution: Products include 4-amino-3-hydroxy-N-methylbenzenesulfonamide.

Scientific Research Applications

4-Amino-3-fluoro-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with proteins, influencing their structure and function. The fluorine atom can participate in halogen bonding, further stabilizing the compound-protein complex. These interactions can modulate enzymatic activity and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and properties of 4-Amino-3-fluoro-N-methylbenzenesulfonamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-F, 4-NH₂, N-CH₃ 204.22 Potential metabolic stability from F; mild lipophilicity
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide 3-OCH₃, 4-CN ~275 (estimated) Enhanced electronic effects from CN; possible solubility challenges
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring, methyl groups ~365 (estimated) Antimicrobial activity (explicitly studied)
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide Quinoxaline core, methoxybenzyl ~428 (estimated) Bulky substituents may affect binding affinity; heterocyclic diversity
3-Amino-N-(4-difluoromethylsulfanyl-phenyl)-benzenesulfonamide Difluoromethylsulfanyl (-SCF₂H) 328.03 (from CAS data) High complexity; potential for unique pharmacokinetics
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine core, formyl, isopropyl ~380 (estimated) Dual sulfonamide and heterocyclic motifs; possible enzyme inhibition

Key Research Findings and Trends

Fluorine Impact: Fluorine at position 3 in the target compound likely enhances stability and bioavailability compared to non-fluorinated analogs (e.g., 3-Amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide in ) .

Heterocyclic Integration: Compounds incorporating pyrimidine () or quinoxaline () cores demonstrate the importance of heterocycles in modulating selectivity and potency .

Solubility Challenges : Bulky substituents (e.g., difluoromethylsulfanyl in ) may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

4-Amino-3-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including an amino group, a fluorine atom, and a methyl group attached to a benzenesulfonamide backbone. Its distinct electronic and steric properties make it a subject of interest in pharmacological research, particularly for its potential biological activities.

The presence of the fluorine atom in this compound contributes to its unique reactivity and interaction with biological targets. The compound can engage in hydrogen bonding through its amino and sulfonamide groups, influencing protein structure and function. Additionally, the fluorine atom may participate in halogen bonding, enhancing the stability of the compound-protein complex. These interactions can modulate enzymatic activities and signal transduction pathways, leading to various biological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been investigated for its ability to inhibit the proliferation of cancer cells, including human colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability at specific concentrations .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT-11620.0
MCF-715.0
HeLa18.5

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties. It can bind to specific enzymes, inhibiting their activity and thereby affecting various metabolic pathways. This characteristic is particularly relevant in drug development, where such compounds may serve as lead candidates for therapeutic agents targeting specific diseases.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using an MTT assay. The results indicated that the compound could induce apoptosis in treated cells, suggesting a mechanism involving programmed cell death .
  • Mechanistic Insights : Flow cytometric analysis showed that treatment with the compound resulted in a concentration-dependent increase in apoptotic cells among MCF-7 and T47D cell lines. This finding supports the hypothesis that this compound may act as an apoptosis-inducing agent .

Research Applications

The compound's unique properties make it valuable for various research applications:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmaceutical compounds.
  • Biochemical Studies : To investigate enzyme-substrate interactions and protein-ligand binding dynamics.
  • Antimicrobial Research : Exploring its potential as an antimicrobial agent due to its structural similarities with known sulfonamides .

Q & A

Q. Why do biological assay results vary between research groups for structurally similar compounds?

  • Methodological Answer : Differences in assay protocols (e.g., cell lines, incubation times) introduce variability. Use harmonized guidelines (e.g., OECD for toxicity). Meta-analyses of published data identify outliers due to impurities or unaccounted stereochemistry .

Citations

  • Synthesis & Metal Coordination:
  • Structural Characterization:
  • Biological Activity:
  • Computational Modeling:
  • Stability & Degradation:

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